Cas no 83249-09-6 (methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate)

methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate structure
83249-09-6 structure
Product Name:methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
CAS-Nr.:83249-09-6
MF:C13H14O2
MW:202.249063968658
MDL:MFCD29037307
CID:4205627
Update Time:2024-01-23

methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-phenyl-, methyl ester
    • Methyl-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
    • 3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
    • methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
    • Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate (ACI)
    • MDL: MFCD29037307
    • Inchi: 1S/C13H14O2/c1-15-11(14)13-7-12(8-13,9-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
    • InChI-Schlüssel: RXQCXJUDDTUYLI-UHFFFAOYSA-N
    • Lächelt: O=C(C12CC(C1)(C1C=CC=CC=1)C2)OC

methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0899-1g
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
83249-09-6 96%
1g
8463.46CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0899-5g
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
83249-09-6 96%
5g
33904.74CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0899-500mg
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
83249-09-6 96%
500mg
4655.75CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0899-250mg
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
83249-09-6 96%
250mg
2756.14CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0899-100mg
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
83249-09-6 96%
100mg
1797.85CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0899-50mg
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
83249-09-6 96%
50mg
1322.95CNY 2021-05-08
Apollo Scientific
OR312387-100mg
Methyl-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
83249-09-6
100mg
£324.00 2024-05-22
Apollo Scientific
OR312387-250mg
Methyl-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
83249-09-6
250mg
£645.00 2024-05-22
Apollo Scientific
OR312387-1g
Methyl-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
83249-09-6
1g
£1295.00 2024-05-22
eNovation Chemicals LLC
Y1007609-100mg
methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
83249-09-6 97%
100mg
$340 2024-07-21

methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Methyllithium Solvents: Diethyl ether ;  -30 °C
1.2 Solvents: Diethyl ether ;  0 °C; 4 d, rt
1.3 Solvents: Diethoxymethane ;  5 h; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Referenz
3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives: Synthesis and incorporation into peptides
Paetzel, Michael; et al, European Journal of Organic Chemistry, 2004, (3), 493-498

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres
Auberson, Yves P. ; et al, ChemMedChem, 2017, 12(8), 590-598

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0.5 - 12 h, 25 °C
2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  10 min, 25 °C
2.2 Solvents: Toluene ;  1 h, 25 °C
2.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Redox-Active Esters in Fe-Catalyzed C-C Coupling
Toriyama, Fumihiko; et al, Journal of the American Chemical Society, 2016, 138(35), 11132-11135

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  5 min, 25 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  5 min, 25 °C; 25 °C → 0 °C
1.3 0 °C; 1 h, 25 °C
2.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  25 °C
3.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  10 min, 25 °C
3.2 Solvents: Toluene ;  1 h, 25 °C
3.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Redox-Active Esters in Fe-Catalyzed C-C Coupling
Toriyama, Fumihiko; et al, Journal of the American Chemical Society, 2016, 138(35), 11132-11135

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Polar substituent effects in 1,3-disubstituted bicyclo[1.1.1]pentanes
Applequist, Douglas E.; et al, Journal of Organic Chemistry, 1982, 47(25), 4985-95

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  10 min, 25 °C
1.2 Solvents: Toluene ;  1 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Redox-Active Esters in Fe-Catalyzed C-C Coupling
Toriyama, Fumihiko; et al, Journal of the American Chemical Society, 2016, 138(35), 11132-11135

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Methyllithium Solvents: Diethyl ether
1.2 -
1.3 -
Referenz
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  25 °C
2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  10 min, 25 °C
2.2 Solvents: Toluene ;  1 h, 25 °C
2.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Redox-Active Esters in Fe-Catalyzed C-C Coupling
Toriyama, Fumihiko; et al, Journal of the American Chemical Society, 2016, 138(35), 11132-11135

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Methyllithium Solvents: Diethyl ether
2.1 -
2.2 -
Referenz
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate Raw materials

methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate Preparation Products

methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate Lieferanten

Amadis Chemical Company Limited
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(CAS:83249-09-6)methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
Bestellnummer:A1042480
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Menge:1g
Reinheit:99%
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Preis ($):1421.0
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Amadis Chemical Company Limited
(CAS:83249-09-6)methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
A1042480
Reinheit:99%
Menge:1g
Preis ($):1421.0
Email